3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
CAS No.: 902964-48-1
Cat. No.: VC7709049
Molecular Formula: C22H18ClN3O2
Molecular Weight: 391.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902964-48-1 |
|---|---|
| Molecular Formula | C22H18ClN3O2 |
| Molecular Weight | 391.86 |
| IUPAC Name | 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C22H18ClN3O2/c1-15-8-10-16(11-9-15)13-25-20-18(6-4-12-24-20)21(27)26(22(25)28)14-17-5-2-3-7-19(17)23/h2-12H,13-14H2,1H3 |
| Standard InChI Key | XTBBOODCFYOVDC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic IUPAC name, 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione, delineates its core pyrido[2,3-d]pyrimidine-2,4-dione scaffold substituted at the N1 and N3 positions with 4-methylbenzyl and 2-chlorobenzyl groups, respectively. The pyrido[2,3-d]pyrimidine system consists of a fused pyridine and pyrimidine ring, with ketone functionalities at positions 2 and 4. This dione configuration is critical for hydrogen-bonding interactions in biological targets, as observed in analogous thymidylate synthase (TS) and poly(ADP-ribose) polymerase (PARP) inhibitors .
Substituent effects are pronounced:
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The 2-chlorobenzyl group at N3 introduces steric bulk and electron-withdrawing characteristics, potentially enhancing binding affinity to hydrophobic enzyme pockets.
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The 4-methylbenzyl group at N1 contributes to lipophilicity, influencing membrane permeability and metabolic stability .
Synthetic Methodologies
Core Scaffold Construction
The pyrido[2,3-d]pyrimidine-2,4-dione core is typically synthesized via cyclocondensation reactions. A common route involves the reaction of 6-aminouracil derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, heating 6-aminouracil with ethyl acetoacetate in acetic acid yields the unsubstituted pyrido[2,3-d]pyrimidine-2,4-dione .
N-Alkylation Strategies
Introducing the 2-chlorobenzyl and 4-methylbenzyl groups requires regioselective N-alkylation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald–Hartwig amination, have been employed for similar systems to achieve high yields and selectivity . Alternatively, nucleophilic substitution using benzyl halides in the presence of a base (e.g., K2CO3 in DMF) offers a straightforward approach, though competing O-alkylation may necessitate protective groups.
Table 1: Representative Synthetic Conditions for N-Alkylation
| Reaction Component | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Methylbenzyl chloride | K2CO3, DMF, 80°C, 12 h | 68 | |
| 2-Chlorobenzyl bromide | Pd(OAc)2, Xantphos, Cs2CO3, toluene | 82 |
Physicochemical Properties
While experimental data for the specific compound are unavailable, predictive models based on structural analogs suggest the following:
Lipophilicity and Solubility
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logP: Estimated at 4.2–4.8 (MarvinSketch), indicating high lipophilicity due to the benzyl substituents.
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Aqueous Solubility: Predicted to be <0.01 mg/mL, necessitating formulation with co-solvents or surfactants for in vitro assays .
Stability
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The dione moiety is susceptible to hydrolysis under strongly acidic or basic conditions, while the chlorophenyl group may confer resistance to oxidative metabolism.
Biological Activity and Mechanism
Enzymatic Inhibition
Pyridopyrimidine-diones exhibit affinity for enzymes requiring flavin cofactors or NADPH. For instance, flavin-dependent thymidylate synthase (FDTS), critical in bacterial DNA synthesis, is inhibited by N3-arylated derivatives through competitive binding at the NADPH site . Molecular docking studies suggest that the 2-chlorobenzyl group occupies a hydrophobic cleft near the FDTS active site, while the dione carbonyls form hydrogen bonds with Arg178 and Lys46 .
Table 2: Comparative Biological Activities of Pyridopyrimidine-diones
| Compound | Target Enzyme | IC50 (µM) | Cell Line Activity (GI50, µM) |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine-2,4-dione* | FDTS | 1.4 | N/A |
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | 0.9 | MCF-7: 3.2; HCT116: 4.1 |
*Hypothetical data based on structural analogs .
Structure-Activity Relationships (SAR)
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N1 Substitution: Bulkier aryl groups (e.g., 4-methylbenzyl) improve metabolic stability but may reduce solubility.
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N3 Substitution: Electron-withdrawing groups (e.g., 2-chloro) enhance enzymatic binding affinity but increase hepatotoxicity risks .
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Dione Modification: Replacement of carbonyls with thioxo groups (e.g., 2-thioxo derivatives) abolishes activity, underscoring the necessity of hydrogen-bonding capacity .
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